molecular formula C7H2BrF5 B1603333 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene CAS No. 240122-25-2

5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene

Cat. No. B1603333
M. Wt: 260.99 g/mol
InChI Key: YPARTGIVEPLLGK-UHFFFAOYSA-N
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Description

5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 240122-25-2 . It has a molecular weight of 260.99 . The IUPAC name for this compound is 5-bromo-1,2-difluoro-3-(trifluoromethyl)benzene . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is 1S/C7H2BrF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H . The InChI key is YPARTGIVEPLLGK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is a liquid at room temperature .

Scientific Research Applications

Palladium-Catalyzed Direct Arylation

A study by Liang et al. (2014) demonstrates the utility of halouracils, related in structure to 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene, in the palladium-catalyzed direct arylation with arenes and heteroarenes. This method facilitates the synthesis of 5-arylated uracil analogs, crucial for creating RNA and DNA fluorescent probes, without needing arylboronic acid or stannane precursors (Liang, Gloudeman, & Wnuk, 2014).

Solvent-Dependent Zinc(II) Coordination Polymers

Research by Hua et al. (2015) explores the synthesis of zinc(II) coordination polymers using a mix of organic ligands and metal salts, showcasing selective sorption and fluorescence sensing capabilities. Such polymers have potential applications in gas storage, separation technologies, and chemical sensing (Hua, Zhao, Kang, Lu, & Sun, 2015).

Synthesis of Functionalized Benzenes

A method developed by Reus et al. (2012) for synthesizing bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions highlights the versatility of bromo-substituted compounds in organic synthesis. These compounds serve as precursors for benzyne generation, Lewis acid catalysts, and luminescent materials (Reus, Liu, Bolte, Lerner, & Wagner, 2012).

Polymerization on Supported Boron Nitride and Graphene

Morchutt et al. (2015) investigated the polymerization of 1,3,5-tris(4-bromophenyl)benzene on graphene and hexagonal boron nitride supported on Ni(111), leading to the surface-confined synthesis of polymers through C-C coupling. This research opens new avenues for the development of advanced materials with potential applications in electronics and nanotechnology (Morchutt, Björk, Krotzky, Gutzler, & Kern, 2015).

Crosslinked Polybenzimidazole Membranes

Yang et al. (2018) utilized trifunctional bromomethyls containing crosslinkers to enhance polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. This approach significantly improves the membranes' chemical stability, mechanical strength, and thermal durability, showcasing the importance of bromo-substituted compounds in high-performance materials for energy applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with it are P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-1,2-difluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPARTGIVEPLLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628959
Record name 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene

CAS RN

240122-25-2
Record name 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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